![molecular formula C26H22N6O4 B2666724 2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 394245-78-4](/img/structure/B2666724.png)
2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a useful research compound. Its molecular formula is C26H22N6O4 and its molecular weight is 482.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetic Predictions and Antimalarial Studies
This compound, part of a broader family of substituted aryl amine-based triazolopyrimidine derivatives, has been explored for its potential as a Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor. Docking studies identified derivatives within this family showing significant interaction and stability, suggesting their utility in optimizing novel antimalarial compounds. These derivatives exhibit favorable pharmacokinetic properties, such as good molar refractivity and blood-brain barrier permeability, passing the Lipinski's rule of five, which supports their drug-likeness (Ibrahim, Uzairu, Shallangwa, & Abechi, 2021).
Metal-Free Synthesis Techniques
Research into the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are biologically significant, has led to the development of a novel strategy for constructing the triazolopyrimidine skeleton. This approach leverages phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling metal-free oxidative N-N bond formation. This method features a short reaction time and high yields, presenting a convenient pathway for synthesizing structures related to the compound (Zheng et al., 2014).
Structural and Synthetic Insights
The synthesis and structural elucidation of similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, have provided insights into their crystal structure and chemical properties. These studies highlight the potential for such compounds in the development of new materials or as intermediates in pharmaceutical synthesis (Moser, Bertolasi, & Vaughan, 2005).
Synthesis and Reactions of Triazolopyrimidinium Betaines
Research has also delved into the synthesis and reactions of triazolopyrimidinium betaines, offering valuable chemical pathways that could be relevant for the manipulation or modification of the compound . These studies provide a foundation for understanding the reactivity and potential applications of triazolopyrimidine derivatives in chemical synthesis (Marley, Wright, & Preston, 1989).
Propriétés
IUPAC Name |
[2-methoxy-4-[5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O4/c1-16-22(24(33)31-21-10-6-7-13-27-21)23(32-26(30-16)28-15-29-32)18-11-12-19(20(14-18)35-2)36-25(34)17-8-4-3-5-9-17/h3-15,23H,1-2H3,(H,27,31,33)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQFXXLCWQCJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

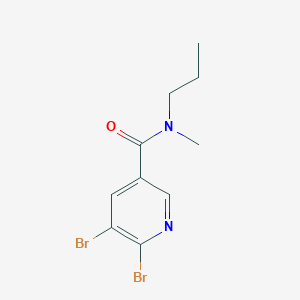
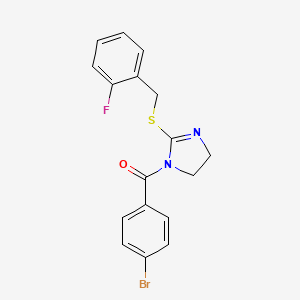

![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)
![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)
![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)
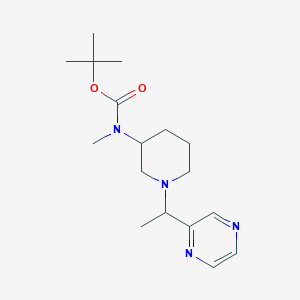
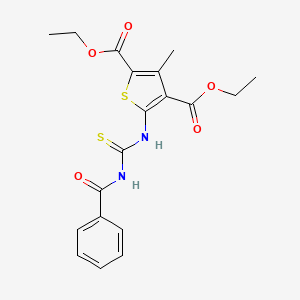
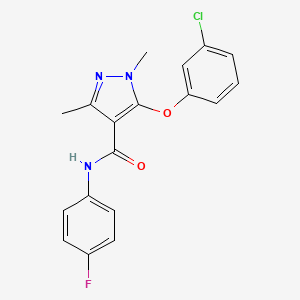
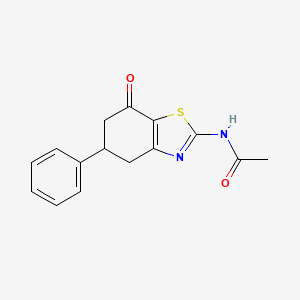
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)
